molecular formula C32H26Cl3O2P B12710884 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium CAS No. 93840-93-8

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium

Cat. No.: B12710884
CAS No.: 93840-93-8
M. Wt: 579.9 g/mol
InChI Key: GFWCQVLBPZZQIM-UHFFFAOYSA-M
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Description

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, making it a valuable subject of study and utilization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with ethyl(triphenyl)phosphonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce phenolic derivatives .

Scientific Research Applications

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s structure allows it to interact with cellular membranes, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

    Triclosan: A similar compound with antimicrobial properties, commonly used in personal care products.

    Chlorhexidine: Another antimicrobial agent used in medical and dental applications.

Uniqueness

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound for research and industrial use.

Properties

CAS No.

93840-93-8

Molecular Formula

C32H26Cl3O2P

Molecular Weight

579.9 g/mol

IUPAC Name

5-chloro-2-(2,4-dichlorophenoxy)phenolate;ethyl(triphenyl)phosphanium

InChI

InChI=1S/C20H20P.C12H7Cl3O2/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h3-17H,2H2,1H3;1-6,16H/q+1;/p-1

InChI Key

GFWCQVLBPZZQIM-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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